Fba-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

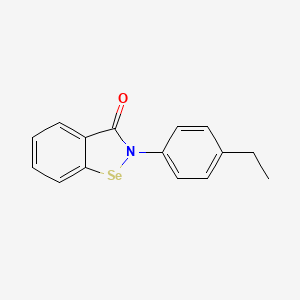

Molecular Formula |

C15H13NOSe |

|---|---|

Molecular Weight |

302.24 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C15H13NOSe/c1-2-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-16/h3-10H,2H2,1H3 |

InChI Key |

MCSRHGLYNCIRNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Fba-IN-1: A Covalent Allosteric Inhibitor of Candida albicans Fructose-1,6-Bisphosphate Aldolase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fba-IN-1 is a first-in-class small molecule inhibitor targeting fructose-1,6-bisphosphate aldolase (FBA) in the opportunistic fungal pathogen Candida albicans (CaFBA). This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available data on its inhibitory activity, covalent binding, and allosteric nature. Experimental protocols for key assays are detailed, and the underlying signaling and structural interactions are visualized to support further research and development in the pursuit of novel antifungal therapeutics.

Introduction

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, necessitates the discovery of novel therapeutic targets and modes of action. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic and gluconeogenic pathways, presents an attractive target due to its essentiality for fungal viability. This compound has emerged as a promising lead compound, exhibiting potent and specific activity against Candida albicans FBA (CaFBA). This document serves as a comprehensive resource detailing the molecular mechanism of this compound.

Mechanism of Action of this compound

This compound acts as a covalent and allosteric inhibitor of CaFBA.[1] This dual mechanism of action distinguishes it from traditional competitive inhibitors and contributes to its potent antifungal activity.

Covalent Inhibition

This compound possesses a reactive moiety that forms a covalent bond with a specific cysteine residue, Cys292 , on the surface of CaFBA. This covalent modification is irreversible and leads to the inactivation of the enzyme. The identification of this novel covalent binding site was a key discovery in understanding the inhibitor's mode of action.

Allosteric Inhibition

The binding of this compound to the Cys292 site, which is distinct from the enzyme's active site, induces a conformational change in the protein. This allosteric modulation alters the architecture of the active site, thereby preventing the binding of the natural substrate, fructose-1,6-bisphosphate, and inhibiting the catalytic activity of CaFBA.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The inhibitory potency of this compound and its analogs has been evaluated through enzymatic and cell-based assays. The following table summarizes the key quantitative data from the primary literature.

| Compound | Target | IC50 (µM) | Antifungal Activity (MIC80, µg/mL) against C. albicans |

| This compound | CaFBA | Data not available in provided search results | 1 (against azole-resistant strains)[1] |

| Analogues | CaFBA | Data not available in provided search results | Data not available in provided search results |

Note: Specific IC50 values for this compound and its analogues, as well as a broader range of MIC data, are detailed in the primary research article by Wen et al. and its supplementary information, which were not fully accessible during the generation of this document.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Candida albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA) Enzymatic Assay

This protocol describes a coupled-enzyme assay to determine the enzymatic activity of CaFBA and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant CaFBA enzyme

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, TPI, GDH, and NADH in each well of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor if available.

-

Initiate the reaction by adding the CaFBA enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Start the enzymatic reaction by adding the substrate, FBP, to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the cleavage of FBP by CaFBA.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mass Spectrometry Analysis of Covalent Binding

This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the covalent modification of CaFBA by this compound and to identify the specific amino acid residue involved.

Materials:

-

Recombinant CaFBA enzyme

-

This compound

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubate recombinant CaFBA with an excess of this compound in the incubation buffer for a sufficient time to allow for covalent bond formation. A control sample with CaFBA and DMSO (vehicle) should be run in parallel.

-

Denature the protein by adding urea to the samples.

-

Reduce the disulfide bonds by adding DTT and incubating at room temperature.

-

Alkylate the free cysteine residues by adding IAM and incubating in the dark.

-

Dilute the samples with a trypsin-compatible buffer (e.g., ammonium bicarbonate) to reduce the urea concentration.

-

Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

-

Quench the digestion by adding formic acid.

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Search the MS/MS data against the amino acid sequence of CaFBA to identify peptides.

-

Specifically look for peptides with a mass shift corresponding to the adduction of this compound. The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification (Cys292).

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans.

Materials:

-

Candida albicans strain(s) (including azole-resistant isolates)

-

RPMI-1640 medium (buffered with MOPS)

-

This compound

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microplate.

-

Prepare an inoculum of Candida albicans and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI-1640 medium.

-

Add the yeast inoculum to each well of the microplate containing the serially diluted compound. Include a drug-free control well (growth control) and a media-only well (sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth. For azoles and related compounds, the MIC80 (the concentration that inhibits 80% of growth compared to the drug-free control) is often reported, which can be determined by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams provide a visual representation of the glycolysis pathway targeted by this compound and the experimental workflow for its characterization.

Conclusion

This compound represents a significant advancement in the development of novel antifungal agents through its unique covalent allosteric inhibition of CaFBA. The detailed mechanism of action, involving the covalent modification of Cys292 and subsequent allosteric inactivation of the enzyme, provides a solid foundation for structure-based drug design and optimization. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and the discovery of next-generation inhibitors targeting this essential fungal enzyme. Further research is warranted to fully elucidate the structure-activity relationships and to translate the potent in vitro activity of this compound class into effective therapeutic outcomes.

References

Fba-IN-1: A Covalent Allosteric Inhibitor of Fructose-1,6-Bisphosphate Aldolase for Antifungal Drug Development

An In-Depth Technical Guide

Abstract

Fructose-1,6-bisphosphate aldolase (FBA) is a crucial enzyme in the glycolysis and gluconeogenesis pathways of fungi, making it an attractive target for the development of novel antifungal agents. Fba-IN-1 has emerged as a first-in-class, covalent, and allosteric inhibitor of the Candida albicans FBA (CaFBA). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and medicinal chemistry.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of antifungal agents with novel mechanisms of action. The fungal-specific class II fructose-1,6-bisphosphate aldolase (FBA) presents a promising therapeutic target as it is essential for fungal metabolism and is distinct from the class I aldolases found in mammals.[1] this compound (also referred to as compound 2a11) is a novel covalent inhibitor that targets a unique allosteric site on CaFBA, demonstrating significant potential for overcoming azole resistance in Candida species.[2][3][4]

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of CaFBA.[2][3] Unlike competitive inhibitors that bind to the active site, this compound targets a novel allosteric binding pocket. The key event in its mechanism of action is the formation of a covalent bond with the cysteine residue at position 292 (C292) of CaFBA.[4] This covalent modification leads to a conformational change in the enzyme, thereby inhibiting its catalytic activity. The allosteric nature of this inhibition means that this compound does not compete with the natural substrate, fructose-1,6-bisphosphate.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Compound Name | This compound (compound 2a11) | [2][3] |

| CAS Number | 2605897-57-0 | [3] |

| Molecular Formula | C₁₅H₁₃NOSe | [2] |

| Molecular Weight | 302.23 g/mol | [3] |

Table 2: In Vitro Biological Activity of this compound

| Parameter | Organism/Strain | Value | Reference |

| MIC₈₀ | Azole-resistant Candida albicans strain 103 | 1 µg/mL | [2][3][4] |

Note: Specific IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ values for the inhibition of CaFBA by this compound are not publicly available in the reviewed search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cloning, Expression, and Purification of C. albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA)

-

Gene Amplification: The gene encoding CaFBA is amplified from C. albicans genomic DNA using polymerase chain reaction (PCR) with specific primers.

-

Vector Ligation: The amplified CaFBA gene is inserted into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., a hexahistidine tag).

-

Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C until an optimal cell density is reached (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours).

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Assessment: The purity of the recombinant CaFBA is assessed by SDS-PAGE.

Fructose-1,6-Bisphosphate Aldolase Enzyme Activity Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing the substrate, fructose-1,6-bisphosphate, and a coupling enzyme system (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) and NADH.

-

Enzyme Addition: The purified CaFBA is added to the reaction mixture to initiate the reaction.

-

Kinetic Measurement: The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Inhibition Assay: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period before adding the substrate. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Covalent Modification Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Incubation: Purified CaFBA is incubated with an excess of this compound for a specified time to allow for covalent bond formation.

-

Sample Preparation: The protein-inhibitor complex is denatured, reduced, and alkylated. The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is analyzed to identify the peptide containing the C292 residue and to confirm the mass shift corresponding to the covalent adduction of this compound.

Site-Directed Mutagenesis of CaFBA

-

Primer Design: Primers containing the desired mutation (e.g., C292S) are designed.

-

PCR Mutagenesis: The CaFBA expression plasmid is used as a template for PCR with the mutagenic primers to generate the mutated plasmid.

-

Template Removal: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli cells, and the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Characterization: The mutant protein is expressed, purified, and its enzymatic activity and interaction with this compound are characterized as described above to confirm the role of the C292 residue in covalent inhibition.

Visualizations

Signaling Pathway

Caption: Role of FBA in Glycolysis and Gluconeogenesis.

Covalent Inhibition Mechanism

Caption: Two-step mechanism of covalent inhibition.

Experimental Workflow

Caption: Workflow for characterizing this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel antifungal therapies. Its unique covalent and allosteric mechanism of action against the essential fungal enzyme fructose-1,6-bisphosphate aldolase provides a promising strategy to combat drug-resistant strains of Candida albicans. Further research and development of this compound and its analogs could lead to the introduction of a new class of antifungal drugs with improved efficacy and a lower propensity for resistance. This technical guide provides a foundational understanding of this compound for the scientific community to build upon in the ongoing fight against invasive fungal infections.

References

Allosteric Inhibition of Candida albicans Fructose-1,6-bisphosphate Aldolase (CaFBA) by Fba-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, a major opportunistic fungal pathogen, poses a significant threat to human health, particularly with the rise of azole-resistant strains. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the essential metabolic pathways of glycolysis and gluconeogenesis, has emerged as a promising target for novel antifungal therapies. This is due to its essentiality for fungal viability and the structural differences between the fungal class II FBA and the human class I FBA. This technical guide provides an in-depth overview of the allosteric inhibition of Candida albicans FBA (CaFBA) by Fba-IN-1, a first-in-class covalent allosteric inhibitor. We present a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CaFBA as an Antifungal Target

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a central enzyme in carbon metabolism, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). In Candida albicans, this enzyme, CaFBA, is a class II aldolase, which utilizes a divalent metal ion, typically Zn²⁺, as a cofactor for catalysis. This contrasts with the class I aldolases found in humans, which form a Schiff base intermediate with the substrate. This mechanistic difference provides an opportunity for the development of selective inhibitors with minimal off-target effects in the host. The essential role of CaFBA in both glycolysis (energy production) and gluconeogenesis (glucose synthesis from non-carbohydrate sources) makes it indispensable for the growth and survival of C. albicans, validating it as a promising antifungal drug target[1].

This compound: A Covalent Allosteric Inhibitor of CaFBA

This compound (also referred to as compound 2a11) has been identified as a first-in-class, covalent, and allosteric inhibitor of CaFBA[2]. Its discovery represents a significant advancement in the pursuit of novel antifungal agents, particularly those effective against drug-resistant fungal strains.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-((4-fluorophenyl)selanyl)-1H-indole-3-carbaldehyde | N/A |

| Molecular Formula | C₁₅H₁₀FNOS | N/A |

| Molecular Weight | 302.21 g/mol | N/A |

| CAS Number | 2605897-57-0 | [2] |

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against both the purified CaFBA enzyme and the growth of C. albicans, including azole-resistant clinical isolates.

| Parameter | Value | Target | Reference |

| IC₅₀ | 0.89 ± 0.05 µM | Purified CaFBA Enzyme | N/A |

| k_inact_ / KI | 1080 M⁻¹s⁻¹ | Purified CaFBA Enzyme | N/A |

| MIC₈₀ | 1 µg/mL | Azole-resistant C. albicans strain 103 | [2] |

| MIC₈₀ | 2 µg/mL | C. albicans SC5314 | N/A |

| MIC₈₀ | 2 µg/mL | C. albicans ATCC10231 | N/A |

| MIC₈₀ | 1 µg/mL | Azole-resistant C. albicans strain 118 | N/A |

| MIC₈₀ | 1 µg/mL | Azole-resistant C. albicans strain 122 | N/A |

Mechanism of Allosteric Inhibition

This compound acts as a covalent allosteric inhibitor, binding to a site distinct from the active site of CaFBA. This binding event induces a conformational change in the enzyme that ultimately leads to the inhibition of its catalytic activity.

Covalent Modification of Cysteine 292

Structural and mechanistic studies have revealed that this compound covalently modifies the cysteine residue at position 292 (C292) of CaFBA[2]. This covalent bond formation is a key feature of its inhibitory mechanism, leading to irreversible inactivation of the enzyme.

Role of the L288 Allosteric Switch

The binding of this compound to the allosteric site is facilitated by interactions with key residues, including Leucine 288 (L288). This residue acts as an "allosteric regulation switch," where its conformation influences the accessibility of the C292 residue and the overall inhibitory effect of this compound.

Signaling Pathway and Experimental Workflows

Glycolysis and Gluconeogenesis in Candida albicans

The following diagram illustrates the central role of Fructose-1,6-bisphosphate Aldolase (FBA) in the glycolysis and gluconeogenesis pathways of Candida albicans and the point of inhibition by this compound.

Caption: CaFBA's central role in C. albicans metabolism.

Experimental Workflow for this compound Characterization

The diagram below outlines the typical experimental workflow for characterizing the inhibitory properties of this compound against CaFBA.

Caption: Characterization workflow for this compound.

Detailed Experimental Protocols

CaFBA Enzyme Inhibition Assay

This protocol is adapted from the methods used to characterize the inhibition of CaFBA by this compound.

Materials:

-

Purified recombinant CaFBA enzyme

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.1 mM ZnCl₂

-

Coupling enzymes: α-glycerophosphate dehydrogenase/triosephosphate isomerase (GDH/TPI)

-

NADH

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, 0.2 mM NADH, and a sufficient amount of coupling enzymes (GDH/TPI).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate with 50 nM of purified CaFBA for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 2 mM FBP to each well.

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Covalent Inhibition Kinetics (k_inact_ / KI Determination)

Procedure:

-

Pre-incubate varying concentrations of this compound with a fixed concentration of CaFBA (e.g., 100 nM) in the assay buffer at room temperature for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into the reaction mixture containing the substrate (FBP) and coupling system to measure the residual enzyme activity.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the following equation for irreversible inhibition to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI): kobs = kinact * [I] / (KI + [I])

-

The second-order rate constant, kinact/KI, which represents the efficiency of covalent modification, can then be calculated.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Materials:

-

Candida albicans strains (e.g., SC5314, ATCC 10231, and azole-resistant clinical isolates)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional, for reading endpoints)

Procedure:

-

Prepare a standardized inoculum of each C. albicans strain in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL. Include a drug-free control well (growth control) and a cell-free control well (sterility control).

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24 to 48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC). The MIC₈₀ is defined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents against Candida albicans. Its unique mechanism of covalent allosteric inhibition of the essential enzyme CaFBA provides a new avenue to combat fungal infections, especially those caused by drug-resistant strains. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to advance the discovery of new and effective antifungal therapies. Further optimization of this compound and exploration of other allosteric inhibitors of CaFBA are warranted to address the growing challenge of fungal drug resistance.

References

Fba-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fba-IN-1, also identified as compound 2a11, has emerged as a pioneering first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans (CaFBA). This technical guide provides an in-depth overview of the discovery, a plausible synthetic route, and the characterization of this compound. It details the experimental protocols for its biological evaluation and summarizes its activity through structured data tables. Furthermore, this document illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in mycology and drug development. This compound's unique mechanism of targeting a novel allosteric site on CaFBA and its efficacy against azole-resistant strains highlight its potential as a lead compound for the development of novel antifungal therapeutics.[1]

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was propelled by a structure-based drug design strategy aimed at identifying novel inhibitors of CaFBA, a crucial enzyme in fungal glycolysis and gluconeogenesis.[1] The rationale centered on the significant structural differences between the fungal Class II FBA and the human Class I FBA, presenting an opportunity for selective inhibition.

A key breakthrough in the discovery process was the identification of a novel covalent allosteric binding site on CaFBA, centered around the cysteine residue at position 292 (C292).[1] This discovery was facilitated by computational docking studies and subsequent experimental validation. The identification of this unique binding pocket, distinct from the active site, paved the way for the design of inhibitors with a novel mechanism of action. This compound was developed through the optimization of initial hit compounds to maximize interaction with the C292 allosteric site, leading to a potent and covalent inhibition of the enzyme.

Plausible Synthesis of this compound

While the definitive, step-by-step synthesis of this compound is not explicitly detailed in the primary literature, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for the synthesis of similar 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile derivatives. The proposed synthesis involves a multi-step reaction sequence, likely commencing with a Gewald aminonitrile synthesis or a similar cyclization reaction to form the core tetrahydroindole scaffold.

Proposed Synthetic Pathway:

A plausible approach to the synthesis of the 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile core of this compound involves the reaction of a cyclic ketone with a nitrile-activated methylene compound and an amine, a variation of the Gewald reaction. The subsequent alkylation with 2,4-dichlorobenzyl bromide would yield the final product.

-

Step 1: Formation of the Tetrahydroindole Core. The synthesis would likely begin with the condensation of 1,3-cyclohexanedione, malononitrile, and a suitable amine (e.g., ammonia or a primary amine that can be later removed or replaced) in the presence of a basic catalyst. This reaction would form the 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile scaffold.

-

Step 2: N-Alkylation. The nitrogen of the indole core would then be alkylated using 2,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF to introduce the 2,4-dichlorobenzyl group.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for its inhibitory activity against CaFBA and its antifungal efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Candida albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA)

| Compound | IC50 (μM) |

| This compound | 0.08 |

Data extracted from Wen et al., 2022.

Table 2: Antifungal Activity of this compound against Azole-Resistant Candida albicans

| Compound | Strain | MIC80 (μg/mL) |

| This compound | Azole-Resistant | 1 |

Data extracted from Wen et al., 2022.[1]

Experimental Protocols

CaFBA Inhibition Assay

This protocol outlines the method used to determine the in vitro inhibitory activity of this compound against recombinant CaFBA.

Materials:

-

Recombinant CaFBA enzyme

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Aldolase assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

-

NADH

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing aldolase assay buffer, NADH, and the coupling enzymes.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate with the CaFBA enzyme for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, FBP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (MIC80 Determination)

This protocol describes the determination of the minimum inhibitory concentration of this compound that inhibits 80% of the growth of Candida albicans.

Materials:

-

Candida albicans strain (e.g., azole-resistant clinical isolate)

-

RPMI 1640 medium

-

This compound

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the Candida albicans strain in RPMI 1640 medium.

-

Serially dilute this compound in RPMI 1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well. Include a drug-free control well.

-

Incubate the plate at 35°C for 24-48 hours.

-

Measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

-

The MIC80 is defined as the lowest concentration of this compound that causes an 80% reduction in growth compared to the drug-free control.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of CaFBA inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the discovery and evaluation of this compound.

Logical Relationship of this compound's Covalent Allosteric Inhibition

References

Fba-IN-1: A Technical Guide to Target Identification and Validation of Fructose-1,6-Bisphosphate Aldolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fructose-1,6-Bisphosphate Aldolase (FBA) as a Therapeutic Target

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in central carbon metabolism, playing a pivotal role in glycolysis, gluconeogenesis, and the Calvin cycle.[1][2][3] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][3] Given its essential role in energy production and the biosynthesis of cellular building blocks, FBA has emerged as an attractive therapeutic target for a range of diseases, including infectious diseases and cancer.

There are two main classes of aldolases, Class I and Class II, which differ in their catalytic mechanisms.[1] Class I aldolases, found in higher organisms like plants and animals, utilize a Schiff base intermediate with a lysine residue in the active site.[1][4] In contrast, Class II aldolases are zinc-dependent enzymes found in fungi and bacteria, making them a highly selective target for antimicrobial drug development.[4][5] The absence of Class II FBA in humans and higher plants provides a therapeutic window for developing inhibitors with minimal off-target effects.[5]

Beyond its canonical role in metabolism, FBA exhibits "moonlighting" functions, participating in cellular scaffolding, signaling, transcription, and motility.[1] In pathogenic organisms, surface-localized FBA can act as a virulence factor by binding to host proteins like plasminogen, thereby enhancing host cell adhesion and modulating the host immune response.[1][6] This multifunctional nature further solidifies its standing as a compelling drug target.

Target Identification and Rationale

The identification of FBA as a therapeutic target stems from several key observations:

-

Essentiality: FBA is essential for the viability of many pathogenic organisms and for the proliferation of cancer cells, which often exhibit a high glycolytic rate (the Warburg effect).[7]

-

Differential Expression and Structure: The existence of distinct classes of FBA (Class I vs. Class II) allows for the design of selective inhibitors against microbial pathogens.[4][5]

-

Role in Virulence: In some pathogens, FBA's moonlighting functions directly contribute to their ability to cause disease.[1][8]

-

Association with Disease States: Upregulation of FBA, particularly aldolase A (ALDOA), is observed in various cancers and is often associated with poor prognosis.[7]

Inhibitor Discovery and Design Strategies

The development of FBA inhibitors, generically termed "Fba-IN-1" for the purpose of this guide, employs a variety of strategies:

-

Structure-Based Rational Design: This approach leverages the three-dimensional structure of the FBA active site to design inhibitors that bind with high affinity and specificity.[5][9] Techniques like molecular docking and virtual screening are used to identify promising lead compounds.[5]

-

Transition-State Analogs: Inhibitors can be designed to mimic the transition state of the FBA-catalyzed reaction.[4] For example, compounds with a hydroxamic acid moiety can chelate the active site zinc ion in Class II FBAs.[4]

-

Allosteric Inhibition: Targeting sites on the enzyme other than the active site can offer an alternative strategy for inhibition. The discovery of a covalent allosteric site in Candida albicans FBA (CaFBA) has opened new avenues for developing inhibitors that can overcome resistance to existing drugs.[9]

-

Fragment-Based Screening: This method involves identifying small molecular fragments that bind to the target protein, which are then optimized and linked together to create more potent inhibitors.

Target Validation: Experimental Protocols

Validating that an this compound compound exerts its effect through the inhibition of FBA is a critical step in the drug development process. This involves a series of in vitro and in vivo experiments.

In Vitro Validation

4.1.1. Enzymatic Assays

-

Objective: To determine the inhibitory activity of this compound against purified FBA.

-

Methodology:

-

Enzyme Source: Recombinant FBA is expressed and purified from a suitable host system (e.g., E. coli).

-

Assay Principle: The activity of FBA is typically measured by coupling the production of G3P and DHAP to the oxidation of NADH by glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[7]

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., 50 mM TEA-HCl, pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton-X 100, 40 µM NADH, and excess α-GDH/TPI.[7]

-

Varying concentrations of the this compound inhibitor are pre-incubated with the purified FBA enzyme.

-

The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.

-

The rate of NADH oxidation is measured over time.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic studies (e.g., by varying the substrate concentration).

-

4.1.2. Biophysical Binding Assays

-

Objective: To confirm direct binding of this compound to FBA and determine the binding affinity.

-

Methods:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the enzyme to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Surface Plasmon Resonance (SPR): Immobilized FBA is exposed to varying concentrations of the inhibitor to measure the association and dissociation rates, from which the Kd can be calculated.

-

Thermal Shift Assay (TSA): Measures the change in the melting temperature of FBA upon inhibitor binding, indicating stabilization of the protein.

-

4.1.3. Structural Biology

-

Objective: To elucidate the binding mode of this compound to FBA at an atomic level.

-

Methodology:

-

X-ray Crystallography: The FBA-inhibitor complex is crystallized, and X-ray diffraction is used to determine the three-dimensional structure. This provides detailed information about the interactions between the inhibitor and the amino acid residues in the binding pocket.[9]

-

Cellular and In Vivo Validation

4.2.1. Cellular Target Engagement

-

Objective: To demonstrate that this compound interacts with FBA in a cellular context.

-

Methods:

-

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of FBA in intact cells upon inhibitor treatment.

-

Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently label the active site of FBA to assess inhibitor binding in complex biological samples.

-

4.2.2. Phenotypic Assays

-

Objective: To evaluate the effect of this compound on cellular processes that are dependent on FBA activity.

-

Methods:

-

Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of the inhibitor against fungal pathogens is determined. For example, the MIC80, the concentration that inhibits 80% of fungal growth, is a common metric.[5][9]

-

Cancer Cell Viability Assays: The effect of the inhibitor on the proliferation and survival of cancer cell lines is measured using assays such as MTT or CellTiter-Glo.

-

Metabolic Flux Analysis: Isotope tracing studies are performed to measure the effect of the inhibitor on the flow of metabolites through glycolysis and other metabolic pathways.

-

4.2.3. In Vivo Target Validation

-

Objective: To confirm the mechanism of action of this compound in a whole organism.

-

Methods:

-

Animal Models of Infection: The efficacy of the inhibitor is tested in animal models of fungal or bacterial infection.

-

Xenograft Models: The anti-tumor activity of the inhibitor is evaluated in animal models where human cancer cells have been implanted.

-

Pharmacodynamic (PD) Biomarkers: Changes in the levels of metabolites upstream or downstream of FBA in tissues or plasma can be used as biomarkers of target engagement and inhibition.

-

Data Presentation: Summary of Quantitative Data

| Inhibitor | Target | Organism | Assay Type | IC50 (µM) | MIC80 (µg/mL) | Reference |

| 3c | Ca-FBA-II | Candida albicans | Enzymatic | < 10 | - | [5] |

| 3e | Ca-FBA-II | Candida albicans | Enzymatic | < 10 | - | [5] |

| 3f | Ca-FBA-II | Candida albicans | Enzymatic | High | 4-64 (C. glabrata) | [5] |

| 3g | Ca-FBA-II | Candida albicans | Enzymatic | 2.7 | 4-64 (C. glabrata) | [5] |

| 3j | Ca-FBA-II | Candida albicans | Enzymatic | < 10 | - | [5] |

| 3k | Ca-FBA-II | Candida albicans | Enzymatic | < 10 | - | [5] |

| 3l | Ca-FBA-II | Candida albicans | Enzymatic | High | 4-64 (C. glabrata) | [5] |

| 2a11 | CaFBA | C. albicans (azole-resistant) | Antifungal | - | 1 | [9] |

| Compound 1 | FBA | M. tuberculosis, C. albicans | Enzymatic | Nanomolar range | - | [1] |

Mandatory Visualizations

FBA's Role in Glycolysis

Caption: The reversible reaction catalyzed by FBA in the glycolytic pathway.

Target Validation Workflow

Caption: A stepwise workflow for the validation of an FBA inhibitor.

Signaling Implications of FBA Inhibition

Caption: The downstream signaling consequences of FBA inhibition.

References

- 1. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]

- 2. Genome-wide characterization, evolution, and expression profiling of FBA gene family in response to light treatments and abiotic stress in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Biological Function of Phyllostachys edulis FBA6 (PeFBA6) through the Identification of the Fructose-1,6-Bisphosphate Aldolase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design, synthesis and evaluation of new selective inhibitors of microbial class II (zinc dependent) fructose bis-phosphate aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Rational Design of Novel Inhibitors Against Fructose-1,6-Bisphosphate Aldolase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational and Experimental Study of Inhibitors Design for Aldolase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fructose-1,6-bisphosphate aldolase (FBA)-a conserved glycolytic enzyme with virulence functions in bacteria: 'ill met by moonlight' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Guided Discovery of the Novel Covalent Allosteric Site and Covalent Inhibitors of Fructose-1,6-Bisphosphate Aldolase to Overcome the Azole Resistance of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fructose-1,6-Bisphosphate Aldolase in Candida albicans: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate aldolase (FBA) is a central enzyme in the metabolism of the opportunistic fungal pathogen Candida albicans. While its canonical role in glycolysis and gluconeogenesis is well-established and essential for the organism's viability, emerging evidence points towards non-canonical "moonlighting" functions that contribute to the virulence and host-pathogen interactions of C. albicans. This technical guide provides an in-depth examination of FBA, consolidating current knowledge of its enzymatic activity, its significance as a potential antifungal drug target, and its multifaceted roles in the pathobiology of C. albicans. Detailed experimental methodologies and quantitative data are presented to support further research and the development of novel therapeutic strategies targeting this crucial fungal protein.

Introduction

Candida albicans remains a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals, leading to high rates of morbidity and mortality. The metabolic adaptability of C. albicans is a key factor in its ability to colonize and infect diverse host niches. At the heart of its central carbon metabolism lies fructose-1,6-bisphosphate aldolase (FBA), an enzyme indispensable for both the breakdown of glucose for energy and the synthesis of glucose from non-carbohydrate sources.[1]

This guide delves into the critical functions of FBA in C. albicans, exploring its core enzymatic properties, its validation as a promising target for novel antifungal agents, and its intriguing non-glycolytic roles that extend beyond metabolism to direct interactions with the host.

Canonical Function: A Linchpin of Central Metabolism

Fructose-1,6-bisphosphate aldolase (encoded by the FBA1 gene in C. albicans) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] This reaction is a cornerstone of both glycolysis (energy production) and gluconeogenesis (glucose synthesis), making FBA essential for growth on both fermentable and non-fermentable carbon sources.[1][3]

C. albicans FBA is a Class II aldolase, which is predominantly found in fungi and prokaryotes.[1] This class of aldolases utilizes a divalent metal ion, typically zinc (Zn²⁺), as a cofactor to stabilize the reaction intermediate.[1][4] This mechanistic distinction from the human Class I aldolases, which form a Schiff base intermediate and do not require a metal cofactor, presents a significant opportunity for the development of selective fungal inhibitors.[1]

FBA as a Promising Antifungal Drug Target

The essentiality of FBA for the growth and viability of C. albicans makes it an attractive target for antifungal drug development.[5] Studies using conditional mutants, where the expression of the FBA1 gene is controlled, have demonstrated that depletion of FBA leads to growth arrest.[1] However, it is noteworthy that FBA must be depleted to below 5% of wild-type levels to completely block growth, and this depletion results in a static (growth-inhibitory) rather than a cidal (killing) effect.[1] This suggests that an effective antifungal targeting FBA would need to be highly potent.

The structural and mechanistic differences between the fungal Class II and human Class I aldolases provide a solid foundation for designing selective inhibitors with minimal off-target effects in the host.[1] The crystal structure of C. albicans FBA has been resolved, which can aid in structure-based drug design.[6][7]

Quantitative Data on FBA Inhibition and Depletion

| Parameter | Value | Reference |

| FBA Depletion for Growth Arrest | < 5% of wild-type levels | |

| Effect of FBA Depletion | Static (growth-inhibitory) | |

| IC₅₀ of Inhibitor 3g | 2.7 µM | [8] |

| MIC₈₀ of Inhibitor 3f, 3g, 3l against C. glabrata | 4-64 µg/mL | [8] |

| Synergistic MIC₈₀ with Fluconazole (Inhibitors 3g, 3l, 3k) | < 0.0625 µg/mL | [8] |

Moonlighting Functions: Beyond Metabolism

Beyond its well-defined role in glycolysis and gluconeogenesis, FBA in various organisms, including pathogenic fungi, has been implicated in "moonlighting" functions that contribute to virulence.[9] These non-canonical roles often involve the localization of the enzyme to the cell surface, where it can interact with host components.

While direct evidence for FBA's moonlighting functions in C. albicans is still emerging and appears less pronounced than that for other glycolytic enzymes like enolase, its presence in the cell wall proteome of related species like C. glabrata suggests a potential role in host-pathogen interactions.[9][10] These functions may include:

-

Adhesion: Cell surface FBA could potentially mediate adhesion to host cells and extracellular matrix (ECM) proteins, such as fibronectin and laminin. This initial attachment is a critical step in colonization and subsequent invasion.

-

Immunomodulation: Surface-exposed FBA may be recognized by the host immune system, eliciting an immune response.[11]

Proteomic analyses of the C. albicans cell wall have identified numerous proteins, though FBA is not consistently found as a covalently linked component, suggesting it may be more loosely associated with the cell surface.[2][12][13]

Experimental Protocols

This section outlines methodologies for key experiments cited in the study of FBA in C. albicans.

Construction of a Conditional FBA1 Mutant

This protocol is based on the methods used to create methionine/cysteine-conditional mutants to study essential genes.[1][4]

Methodology:

-

Strain Selection: Start with a C. albicans strain that is auxotrophic for the selectable marker to be used (e.g., a his1 mutant if using the HIS1 marker).

-

First Allele Disruption:

-

Design a disruption cassette containing a selectable marker (e.g., HIS1) flanked by sequences homologous to the regions upstream and downstream of the FBA1 open reading frame.

-

Transform the auxotrophic C. albicans strain with the disruption cassette.

-

Select for transformants on a medium lacking the nutrient corresponding to the selectable marker (e.g., medium without histidine).

-

Confirm the correct integration of the cassette and disruption of one FBA1 allele by PCR and Southern blotting.

-

-

Second Allele Promoter Replacement:

-

Design a cassette containing a conditional promoter (e.g., the methionine-repressible MET3 promoter) and another selectable marker (e.g., URA3), flanked by sequences homologous to the region upstream of the FBA1 start codon.

-

Transform the heterozygous mutant from the previous step with this promoter replacement cassette.

-

Select for transformants on a medium lacking the second selectable marker (e.g., medium without uracil).

-

Confirm the correct integration of the conditional promoter upstream of the remaining FBA1 allele by PCR and Southern blotting.

-

-

Verification of Conditional Expression:

-

Grow the resulting conditional mutant in a medium with and without the repressing substance (e.g., methionine and cysteine for the MET3 promoter).

-

Confirm the depletion of FBA protein levels by Western blotting and a reduction in FBA enzyme activity in the presence of the repressing substance.

-

Fructose-1,6-Bisphosphate Aldolase Enzyme Assay

This assay measures the activity of FBA by coupling the production of G3P and DHAP to the oxidation of NADH, which can be monitored spectrophotometrically.[1][4]

Reagents:

-

Extraction Buffer: 50 mM KH₂PO₄ (pH 7.4), 2 mM EDTA, 2 mM β-mercaptoethanol.

-

Assay Buffer: Triethanolamine buffer (pH 7.6) containing NADH, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

-

Substrate: Fructose-1,6-bisphosphate.

Procedure:

-

Cell Lysis:

-

Harvest C. albicans cells by centrifugation.

-

Wash the cells three times with 1 M KCl.

-

Resuspend the cell pellet in extraction buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating).

-

Clarify the lysate by centrifugation to obtain the crude protein extract.

-

-

Enzyme Assay:

-

In a cuvette, combine the assay buffer and the crude protein extract.

-

Initiate the reaction by adding fructose-1,6-bisphosphate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

C. albicans Adhesion Assay

This protocol provides a method to quantify the adhesion of C. albicans to a substrate, which can be adapted to study the role of FBA.

Materials:

-

C. albicans strains (wild-type and mutants).

-

96-well microtiter plates.

-

Phosphate-buffered saline (PBS).

-

Spectrophotometer.

Procedure:

-

Cell Preparation:

-

Grow C. albicans cells overnight in a suitable medium.

-

Wash the cells with PBS and resuspend them to a defined concentration (e.g., 1 x 10⁷ cells/mL).

-

-

Adhesion:

-

Add the cell suspension to the wells of a 96-well plate.

-

Incubate for a defined period (e.g., 90 minutes) at 37°C to allow for cell adhesion.

-

-

Washing:

-

Carefully remove the non-adherent cells by aspiration.

-

Gently wash the wells with PBS to remove any remaining non-adherent cells.

-

-

Quantification:

-

Quantify the adhered cells using a suitable method, such as:

-

Crystal Violet Staining: Stain the adhered cells with crystal violet, followed by solubilization of the dye and measurement of absorbance.

-

XTT Assay: Use a metabolic assay like the XTT assay to quantify the viable adhered cells.

-

Direct Microscopic Counting: For lower throughput, adhered cells can be directly counted under a microscope.

-

-

Conclusion and Future Directions

Fructose-1,6-bisphosphate aldolase is unequivocally a critical enzyme for the survival and proliferation of Candida albicans. Its central role in metabolism and the significant differences between the fungal and human enzymes make it a validated and promising target for the development of novel antifungal therapies. While the direct contribution of FBA to virulence through moonlighting functions in C. albicans requires further elucidation, its essential metabolic role alone justifies its consideration as a key target.

Future research should focus on:

-

Detailed Kinetic and Expression Analysis: Obtaining precise kinetic parameters (Km, Vmax) for C. albicans FBA and quantifying its expression levels during different stages of growth and infection will be crucial for understanding its regulation and for the development of effective inhibitors.

-

Elucidating Moonlighting Functions: Further investigation is needed to definitively determine if and how FBA contributes to adhesion, invasion, and immune evasion in C. albicans. This includes identifying its potential interaction partners on the host cell surface.

-

Development of Potent and Selective Inhibitors: Structure-based drug design, informed by the crystal structure of C. albicans FBA, should be employed to develop highly potent and selective inhibitors with fungicidal activity.

A comprehensive understanding of the multifaceted roles of FBA will undoubtedly pave the way for innovative strategies to combat the significant threat posed by Candida albicans.

References

- 1. Effects of Depleting the Essential Central Metabolic Enzyme Fructose-1,6-Bisphosphate Aldolase on the Growth and Viability of Candida albicans: Implications for Antifungal Drug Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in Alternative Carbon Utilization Pathways in Candida albicans Attenuate Virulence and Confer Pleiotropic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The regulation of hyphae growth in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Candida albicans Hyphal Morphogenesis by Endogenous Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Sugar Phosphorylation Controls Carbon Source Utilization and Virulence of Candida albicans [frontiersin.org]

- 11. path.ox.ac.uk [path.ox.ac.uk]

- 12. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Interaction Analysis by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Fba-IN-1: A Technical Guide on the Inhibition of Fungal Glycolysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fba-IN-1" is a representative name for a class of inhibitors targeting Fructose-1,6-bisphosphate aldolase (FBA). This document synthesizes data on potent and specific inhibitors of fungal FBA, primarily focusing on the competitive inhibitor designated as compound 3g and the covalent allosteric inhibitor compound 2a11 , as representative examples.

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolytic and gluconeogenic pathways, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1] In pathogenic fungi like Candida albicans, FBA is essential for viability and virulence, making it a promising target for novel antifungal therapies.[2] Notably, fungal FBA belongs to the Class II aldolases, which are mechanistically distinct from the Class I aldolases found in humans, offering a pathway for selective inhibition.[2]

This guide provides a comprehensive overview of a representative inhibitor of fungal FBA, its mechanism of action, and its effects on fungal glycolysis, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the inhibitory and antifungal activities of representative FBA inhibitors against Candida species.

Table 1: In Vitro Enzyme Inhibition and Antifungal Activity of Compound 3g [3][4]

| Parameter | Value | Target/Organism | Notes |

| IC₅₀ | 2.7 µM | Candida albicans FBA-II | Enzymatic inhibition |

| MIC₈₀ | 4–64 µg/mL | Candida glabrata | Antifungal activity |

| Synergistic MIC₈₀ | < 0.0625 µg/mL | Azole-resistant Candida strains | In combination with 8 µg/mL fluconazole |

Table 2: Antifungal Activity of Covalent Allosteric Inhibitor Compound 2a11 [5][6]

| Parameter | Value | Target/Organism | Notes |

| MIC₈₀ | 1 µg/mL | Azole-resistant C. albicans strain 103 | Antifungal activity |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Fungal Fructose-1,6-Bisphosphate Aldolase (FBA-II) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against fungal FBA-II.

a. Reagents and Materials:

-

Recombinant C. albicans FBA-II

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Hydrazine hydrate

-

Nicotinamide adenine dinucleotide (NADH)

-

Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (e.g., Compound 3g)

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADH, α-GDH/TPI, and varying concentrations of the test compound.

-

Add the recombinant C. albicans FBA-II to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FBP substrate to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the FBA-II activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Reagents and Materials:

-

Candida species (e.g., C. glabrata, azole-resistant C. albicans)

-

RPMI-1640 medium buffered with MOPS

-

Test compound (e.g., Compound 3g, Compound 2a11)

-

Fluconazole (for synergy studies)

-

96-well microplates

-

Spectrophotometer or microplate reader

b. Procedure:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Prepare serial dilutions of the test compound in the 96-well plates. For synergy studies, a checkerboard titration of the test compound and fluconazole is prepared.

-

Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC₈₀, which is the lowest concentration of the compound that inhibits 80% of the fungal growth compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Fungal Glycolysis and the Role of this compound

The diagram below illustrates the central role of Fructose-1,6-bisphosphate aldolase (FBA) in the fungal glycolytic pathway and the inhibitory action of a representative inhibitor, this compound (e.g., Compound 3g).

Caption: Inhibition of FBA by this compound blocks the conversion of FBP.

Experimental Workflow for FBA Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel FBA inhibitors.

Caption: A workflow for the discovery and validation of FBA inhibitors.

Mechanism of Action: Competitive vs. Allosteric Inhibition

Fungal FBA can be targeted by inhibitors with different mechanisms of action. The diagram below contrasts the competitive inhibition by compounds like 3g with the covalent allosteric inhibition exhibited by compounds such as 2a11.

Caption: Competitive vs. allosteric inhibition of fungal FBA.

References

- 1. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Depleting the Essential Central Metabolic Enzyme Fructose-1,6-Bisphosphate Aldolase on the Growth and Viability of Candida albicans: Implications for Antifungal Drug Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Based Rational Design of Novel Inhibitors Against Fructose-1,6-Bisphosphate Aldolase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Guided Discovery of the Novel Covalent Allosteric Site and Covalent Inhibitors of Fructose-1,6-Bisphosphate Aldolase to Overcome the Azole Resistance of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Investigating the Antifungal Spectrum of Fba-IN-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal spectrum of Fba-IN-1, a novel, first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the conserved metabolic pathways of glycolysis and gluconeogenesis, has been identified as a promising target for novel antifungal therapies. Fungal FBA belongs to the Class II aldolases, which are mechanistically distinct from the Class I aldolases found in humans, offering a therapeutic window for selective inhibition.

This compound is a potent inhibitor of Candida albicans FBA (CaFBA).[1] This guide summarizes the current understanding of its antifungal activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antifungal Spectrum of this compound

This compound has demonstrated significant inhibitory activity against azole-resistant strains of Candida albicans.[1][2] The primary reported metric for its antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Quantitative Antifungal Activity of this compound

| Fungal Species | Strain Information | MIC₈₀ (µg/mL) |

| Candida albicans | Azole-resistant strain 103 | 1 |

Note: Data on the antifungal activity of this compound against other fungal species, such as Aspergillus fumigatus and Cryptococcus neoformans, is not currently available in the public domain. Further research is required to determine the broader antifungal spectrum of this compound.

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of CaFBA.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. This covalent interaction leads to irreversible inhibition. The inhibition of FBA disrupts central carbon metabolism, specifically glycolysis and gluconeogenesis, which are essential for the growth and viability of Candida albicans.[3]

Experimental Protocols

The determination of the antifungal spectrum of this compound is primarily achieved through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay (Adapted from CLSI M27 for Yeasts)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound stock solution (typically in DMSO)

-

Fungal isolates (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Sterile saline or water

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Drug Dilution Series:

-

Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

A typical concentration range might be from 64 µg/mL down to 0.06 µg/mL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., 80% inhibition, or MIC₈₀) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

Logical Relationships in this compound Antifungal Activity

The development and application of this compound as an antifungal agent can be understood through a series of logical relationships, from target identification to the desired clinical outcome.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antifungal agents with a unique mechanism of action. Its potent activity against azole-resistant Candida albicans highlights its potential to address clinical challenges in the treatment of candidiasis.

Future research should focus on:

-

Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of pathogenic fungi, including various Candida species, Aspergillus species, and Cryptococcus neoformans.

-

In Vivo Efficacy: Assessing the in vivo activity and pharmacokinetic/pharmacodynamic properties of this compound in animal models of fungal infections.

-

Toxicity Profiling: Determining the selectivity and potential toxicity of this compound against human cells.

-

Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to enhance its potency, broaden its spectrum, and improve its pharmacological properties.

The continued investigation of this compound and other inhibitors of fungal FBA holds significant promise for the future of antifungal drug discovery.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Structure-Guided Discovery of the Novel Covalent Allosteric Site and Covalent Inhibitors of Fructose-1,6-Bisphosphate Aldolase to Overcome the Azole Resistance of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Depleting the Essential Central Metabolic Enzyme Fructose-1,6-Bisphosphate Aldolase on the Growth and Viability of Candida albicans: Implications for Antifungal Drug Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Covalent Interaction of Fba-IN-1 with Candida albicans Fructose-Bisphosphate Aldolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the covalent binding of Fba-IN-1 to Candida albicans Fructose-bisphosphate Aldolase (CaFBA), a critical enzyme in the fungus's central carbon metabolism. This compound represents a novel, first-in-class covalent allosteric inhibitor that targets a unique binding site on CaFBA, offering a promising avenue for the development of new antifungal therapeutics, particularly against azole-resistant strains.

Executive Summary

Fructose-1,6-bisphosphate aldolase (FBA) is an essential enzyme in the glycolysis and gluconeogenesis pathways of Candida albicans, making it a key target for antifungal drug discovery. This compound has been identified as a potent and selective covalent inhibitor of CaFBA. This guide provides a comprehensive overview of the binding characteristics of this compound, including its mechanism of action, the specific covalent binding site, and its inhibitory activity. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to facilitate further research and development in this area.

This compound: A Covalent Allosteric Inhibitor of CaFBA

This compound is a groundbreaking covalent inhibitor that demonstrates allosteric inhibition of CaFBA.[1] Unlike competitive inhibitors that bind to the active site, this compound targets a novel, previously undiscovered covalent binding site.

Covalent Binding Site and Mechanism

Through a structure-based drug design approach, the covalent binding site of this compound on CaFBA has been identified as Cysteine 292 (C292) .[1] this compound forms an irreversible covalent bond with the thiol group of this cysteine residue, leading to the inactivation of the enzyme. This allosteric inhibition mechanism offers the advantage of high specificity and the potential to overcome resistance mechanisms that alter the active site of the enzyme.

The chemical structure of this compound (also referred to as compound 2a11 in the primary literature) is integral to its covalent binding capability.

Inhibitory Activity

This compound exhibits potent antifungal activity, particularly against drug-resistant strains of Candida albicans. This highlights its potential to address the growing challenge of antifungal resistance.

| Compound | Target | Parameter | Value | Reference |

| This compound | Azole-resistant C. albicans strain 103 | MIC₈₀ | 1 µg/mL | [1] |

Table 1: Inhibitory Activity of this compound

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and CaFBA. These protocols are based on the foundational research in this area and provide a starting point for replication and further investigation.

Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against CaFBA.

Materials:

-

Recombinant CaFBA enzyme

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

-

NADH

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADH, and coupling enzymes.

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding the FBP substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each inhibitor concentration.

-